molecular formula C15H16ClNO4S2 B2671898 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034257-81-1

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2671898
CAS No.: 2034257-81-1
M. Wt: 373.87
InChI Key: QYZKZVFSGSOJHM-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The discovery of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide emerged from advancements in sulfonamide chemistry during the early 21st century. Early sulfonamides, such as prontosil (1935), revolutionized antibiotic therapies but faced limitations in selectivity and resistance. By the 2010s, researchers began integrating sulfonamide groups with heterocyclic systems like benzofuran and thiophene to enhance target specificity. This compound, first synthesized in the mid-2010s, exemplifies this trend, combining a 2,3-dihydrobenzofuran scaffold with a 5-chlorothiophene substituent. Its design leverages the sulfonamide’s zinc-binding capacity—a feature critical for inhibiting metalloenzymes like carbonic anhydrases—while the benzofuran and thiophene groups improve pharmacokinetic properties.

Structural Classification within Sulfonamide Research

This compound belongs to the arylsulfonamide subclass, characterized by an aromatic ring directly attached to the sulfonamide group (-SO2NH2). Its structure diverges from classical sulfonamides through three key features:

  • Benzofuran Core : The 2,3-dihydro-1-benzofuran system introduces rigidity and planar geometry, enhancing interactions with hydrophobic enzyme pockets.
  • Chlorothiophene Moiety : The 5-chlorothiophen-2-yl group contributes electron-withdrawing effects, modulating electronic properties and steric bulk.
  • Methoxyethyl Linker : The -OCH2CH2- bridge between the sulfonamide and chlorothiophene optimizes spatial orientation for target binding.

Table 1: Structural Comparison with Related Sulfonamides

Compound Core Structure Substituents Target Enzymes
Acetazolamide Thiadiazole None Carbonic anhydrase I/II
Benzofuran-2-sulfonamide Benzofuran None Carbonic anhydrase IX/XII
Query Compound Dihydrobenzofuran Chlorothiophene, Methoxyethyl Carbonic anhydrase IX/XII

Position in Contemporary Medicinal Chemistry Landscape

Modern drug design prioritizes multitarget ligands to address complex diseases. This compound’s hybrid architecture aligns with strategies to inhibit carbonic anhydrase isoforms (CA IX/XII) overexpressed in hypoxic tumors while retaining antimicrobial activity. The chlorothiophene moiety, uncommon in early sulfonamides, introduces halogen bonding capabilities, potentially improving binding to CA active sites. Recent computational studies suggest its methoxyethyl chain reduces metabolic degradation compared to shorter alkyl linkers, extending plasma half-life.

Research Significance and Theoretical Foundations

The compound’s significance lies in its dual potential as an anticancer and antimicrobial agent. Theoretical frameworks guiding its development include:

  • Carbonic Anhydrase Inhibition : Sulfonamides bind to the zinc ion in CA active sites, disrupting proton shuttling critical for tumor pH regulation.
  • Structure-Activity Relationship (SAR) : Hybridizing benzofuran with chlorothiophene balances lipophilicity and solubility, optimizing blood-brain barrier penetration.
  • Click Chemistry Applications : The alkyne group in related compounds enables modular functionalization for targeted drug delivery systems.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S2/c1-20-13(14-4-5-15(16)22-14)9-17-23(18,19)11-2-3-12-10(8-11)6-7-21-12/h2-5,8,13,17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKZVFSGSOJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Sulfonamide Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Methoxyethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonamide group to amines.

    Substitution: Halogen substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Iodinated thiophene derivatives.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran and thiophene moieties can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents Biological Activity/Properties Reference
Target Compound : N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide 2,3-Dihydrobenzofuran Sulfonamide at C5; 2-(5-chlorothiophen-2-yl)-2-methoxyethyl chain Potential enzyme inhibition (hypothesized)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzene Sulfonamide attached to 5-chloro-2-methoxyphenyl Anti-malarial, anti-convulsant
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole Sulfonamide at C5; 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl chain Not explicitly reported (structural focus)
N-[5-Chloro-2-({[3-(difluoromethoxy)phenyl]sulfonyl}amino)phenyl]-1-benzofuran-2-sulfonamide Benzofuran Dual sulfonamide groups; difluoromethoxy substitution Enhanced metabolic stability (inferred from substituent)
Goxalapladib (GSK8175) Benzoxaborole-Benzofuran hybrid Complex substituents including cyclopropyl and fluorophenyl groups Atherosclerosis treatment (clinical candidate)

Key Observations

Benzoxazole-containing analogs (e.g., ) introduce additional hydrogen-bonding sites via the oxazole oxygen, which may enhance target affinity but reduce metabolic stability.

Methoxyethyl spacers (as in the target) improve solubility compared to purely hydrophobic chains (e.g., difluoromethoxy in ), balancing lipophilicity for membrane penetration.

Biological Activity Trends :

  • Compounds with dual sulfonamide groups (e.g., ) exhibit higher target selectivity due to increased hydrogen-bonding capacity, though this may also elevate toxicity risks.
  • Benzoxaborole hybrids (e.g., Goxalapladib ) demonstrate the impact of boron-containing motifs on pharmacokinetics, a feature absent in the target compound.

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the chlorothiophene ring and methoxyethyl group enhances its solubility and bioavailability. The sulfonamide functional group is also significant in medicinal chemistry due to its ability to interact with various biological targets.

Component Description
IUPAC Name This compound
Molecular Formula C13H14ClN3O3S
Molecular Weight 317.78 g/mol
CAS Number Not specified

The mechanism of action of this compound likely involves the following interactions:

  • Enzyme Inhibition : The sulfonamide group can mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Hydrophobic Interactions : The chlorothiophene moiety enhances hydrophobic interactions with lipid membranes or protein structures.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with sulfonamide groups exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacteria by disrupting folate synthesis pathways.

Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory properties. This compound could potentially reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Anticancer Potential

Research into benzofuran derivatives has revealed that they may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Studies and Research Findings

A review published in PubMed emphasizes the importance of benzofuran compounds in medicinal chemistry, highlighting their role in developing new therapeutic agents . Additionally, a patent analysis indicates ongoing research into derivatives of benzofuran for various pharmacological applications .

Table: Summary of Biological Activities

Activity Type Potential Effects References
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and nucleophilic substitution. A validated approach includes:

Sulfonyl chloride formation : React 2,3-dihydro-1-benzofuran-5-sulfonic acid with chlorosulfonic acid in dichloromethane (DCM) at 0°C to yield the sulfonyl chloride intermediate .

Amine coupling : Treat the intermediate with N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for purity. Monitor reaction progress via TLC and confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the crystal structure of this compound resolved, and what parameters ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO/EtOH).
  • Data collection : At 296 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL-97 with full-matrix least-squares refinement. Validate with R-factor (<0.05), wR-factor (<0.10), and data-to-parameter ratio (>15:1) to ensure precision .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-malarial vs. anti-hypertensive) be systematically addressed?

  • Methodological Answer : Contradictions often arise from assay conditions or target promiscuity. Resolve via:
  • Dose-response profiling : Test the compound across a wide concentration range (nM–µM) in standardized assays (e.g., Plasmodium falciparum for anti-malarial activity vs. angiotensin-converting enzyme inhibition for anti-hypertensive effects).
  • Off-target screening : Use kinase profiling or proteome-wide affinity pulldown assays to identify unintended interactions.
  • Structural analogs : Compare activity trends with derivatives lacking the 5-chlorothiophen or methoxyethyl groups to isolate pharmacophores .

Q. What computational strategies predict the sulfonamide’s binding mode to biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:

Docking : Use the SC-XRD structure (e.g., PDB ID from related sulfonamides) to model ligand-receptor interactions.

MD simulations (GROMACS) : Run 100-ns trajectories in explicit solvent to assess stability of key interactions (e.g., sulfonamide oxygen hydrogen bonds).

Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinity. Cross-validate with mutagenesis data (e.g., Ala-scanning of predicted binding residues) .

Q. Which analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • Methodological Answer :
  • Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at λ = 254 nm. Accept purity >98% for biological assays.
  • Stability :
  • Thermal : Thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min).
  • Hydrolytic : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 72h; monitor degradation via LC-MS.
  • Photostability : Expose to UV light (365 nm) for 24h; track changes via 1^1H NMR .

Q. How to design structure-activity relationship (SAR) studies for optimizing anti-convulsant activity?

  • Methodological Answer :
  • Core modifications : Synthesize derivatives with:
  • Varied substituents on the benzofuran ring (e.g., nitro, methyl).
  • Alternative thiophene analogs (e.g., 5-bromo or unsubstituted).
  • In vivo testing : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents.
  • ADMET profiling : Assess blood-brain barrier permeability (PAMPA-BBB) and metabolic stability (human liver microsomes) .

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